Cyclooct-2-ene-1-sulfonamide is a chemical compound characterized by a cyclooctene ring with a sulfonamide functional group. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in drug development and as a reagent in synthetic processes.
Cyclooct-2-ene-1-sulfonamide can be synthesized from cyclooctene and sulfonamide precursors. The synthesis typically involves reactions with sulfonyl chlorides in the presence of bases such as pyridine, facilitating the introduction of the sulfonamide group onto the cyclooctene structure.
This compound falls under the category of sulfonamides, which are known for their biological activity, particularly as antibacterial agents. It also belongs to the class of olefins due to its cycloalkene structure.
Cyclooct-2-ene-1-sulfonamide can be synthesized through several methods:
The reaction conditions typically include controlled temperatures and pressures to ensure high purity and yield. The use of solvents and catalysts may vary depending on the specific synthetic route chosen.
The molecular formula of cyclooct-2-ene-1-sulfonamide is , with a molecular weight of 189.28 g/mol. The IUPAC name is (2Z)-cyclooct-2-ene-1-sulfonamide, which indicates the specific geometric configuration around the double bond.
Key structural data includes:
Cyclooct-2-ene-1-sulfonamide undergoes several types of chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield of desired products.
The mechanism of action for cyclooct-2-ene-1-sulfonamide primarily involves its interaction with enzymes such as dihydropteroate synthase, which plays a crucial role in folate synthesis in bacteria. By inhibiting this enzyme, cyclooct-2-ene-1-sulfonamide can exhibit antibacterial properties, making it a candidate for therapeutic applications.
Cyclooct-2-ene-1-sulfonamide is typically a colorless liquid or solid depending on its purity and formulation.
Key chemical properties include:
Elemental analysis confirms its composition aligns with its molecular formula, ensuring purity and correct structural representation.
Cyclooct-2-ene-1-sulfonamide has diverse applications:
The synthesis of cyclooct-2-ene-1-sulfonamide derivatives leverages inverse electron-demand Diels-Alder (IEDDA) cycloadditions between trans-cyclooctene (TCO) motifs and 1,2,4,5-tetrazines, representing a cornerstone of bioorthogonal click chemistry. This reaction exploits the exceptional kinetics (rate constants up to 10⁷ M⁻¹s⁻¹ in physiological conditions) and bioorthogonality of strained TCO dienophiles reacting with electron-deficient tetrazine partners [3] [5]. The sulfonamide group (-SO₂NH₂) serves as both a synthetic handle for bioconjugation and a pharmacophore that enhances target affinity in therapeutic applications, particularly in cancer drug design where sulfonamides inhibit key enzymes like carbonic anhydrase IX (CA IX) [4].
The click-to-release strategy exemplifies this approach: TCO-conjugated sulfonamide prodrugs remain pharmacologically inert until tetrazine exposure triggers a cascade reaction culminating in payload liberation. This mechanism involves IEDDA ligation followed by retro-Diels-Alder fragmentation and 1,4-elimination (Figure 1). For instance, TCO-carbamate linkages release secondary amine drugs (e.g., anticancer agents), while TCO-ester conjugates liberate carboxylic acids [5] [8]. The release efficiency depends critically on TCO isomer geometry (axial vs. equatorial) and tetrazine electronics. Electron-withdrawing tetrazine substituents accelerate initial ligation but may decelerate the elimination step due to stabilization of non-releasing dihydropyridazine tautomers [5].
Table 1: Click-to-Release Performance of TCO-Sulfonamide Conjugates
Linker Type | Released Payload | Release Efficiency (%) | Time to Max Release | Key Applications |
---|---|---|---|---|
Carbamate (C1) | Secondary amines | <50% | Hours | Antibody-drug conjugates |
N-Methyl carbamate (C2) | Secondary amines | >95% | Minutes | Prodrug activation |
Ester (C3) | Carboxylic acids | >80% | 3 hours | Anti-inflammatory agents |
Ether (C4) | Alcohols | <10% | Days | Low utility |
Carbonate (C5) | Alcohols | >90% | <5 hours | Paclitaxel prodrugs |
Recent innovations address limitations of early linkers. N-Methyl carbamates (C2) prevent dead-end tricyclic isomer formation, achieving >95% release of secondary amines [5]. For phenolic payloads, self-immolative linkers inserted between TCO and sulfonamide drugs enable efficient liberation, while sulfonated bis-hydroxyphenyl-tetrazines accelerate intracellular release kinetics through intramolecular proton exchange [5]. These advances underpin applications such as:
Genetic code expansion (GCE) enables precise site-specific incorporation of cyclooct-2-ene-1-sulfonamide analogs into proteins, circumventing the steric limitations of antibody-based labeling. This methodology employs engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs to incorporate non-canonical amino acids (ncAAs) bearing bioorthogonal handles (e.g., TCO-modified lysine, termed TCO-A) at amber (TAG) stop codons [2]. The sulfonamide moiety can be integrated either as part of the ncAA structure or introduced post-incorporation via TCO-tetrazine conjugation.
A landmark application involved masking-sensitive transmembrane proteins like TARP γ2 and γ8 auxiliary subunits of AMPA receptors. Conventional antibodies failed to recognize extracellular epitopes due to steric occlusion by bound AMPARs. By incorporating TCO*-lysine at selected sites (e.g., γ2-S44, γ8-S72) via GCE, researchers achieved specific labeling with tetrazine-fluorophore conjugates, revealing differential synaptic distributions in live neurons using super-resolution microscopy (dSTORM) [2]. Key optimization steps included:
Table 2: Positional Effects on ncAA Incorporation Efficiency in TARP Subunits
Protein | Mutation Site | eGFP Fusion Signal Intensity (a.u.) | Labeling Efficiency (%) | Functional Impact |
---|---|---|---|---|
TARP γ2 | S44* | 98.2 ± 5.1 | >95 | Minimal |
TARP γ2 | S51* | 75.4 ± 8.3 | 82 | Moderate |
TARP γ2 | S61* | 22.1 ± 4.7 | 25 | Severe |
TARP γ8 | S72* | 94.7 ± 6.2 | 92 | Minimal |
TARP γ8 | S84* | 68.9 ± 7.8 | 75 | Moderate |
TARP γ8 | K102* | 15.3 ± 3.5 | 18 | Severe |
Critical findings demonstrated that epitope accessibility dictated labeling success: Sites buried in AMPAR complexes (e.g., γ2-S61) showed poor incorporation, while solvent-exposed positions (e.g., γ2-S44) achieved >95% efficiency. This approach allowed unprecedented visualization of TARP dynamics in live hippocampal neurons and organotypic brain slices, confirming γ2's synaptic confinement versus γ8's dendritic distribution [2]. The sulfonamide component further enhanced labeling specificity when integrated into tetrazine probes, reducing non-specific binding in neuronal environments.
The inherent ring strain of TCOs, while driving fast tetrazine ligation kinetics, poses challenges for in vivo stability and synthesis reproducibility. Unoptimized TCO-sulfonamide conjugates exhibit decomposition via isomerization to less reactive cis-isomers or oxidation in biological matrices. Three strategic approaches address these limitations:
Steric and Electronic Modulation: The axial configuration of TCO-3-OH (minor isomer) exhibits >100-fold higher reactivity than its equatorial counterpart due to reduced steric hindrance around the double bond [3] [9]. Incorporating electron-donating groups adjacent to the double bond elevates the HOMO energy, accelerating IEDDA rates. Dioxolane-fused TCO derivatives (e.g., d-TCO) enhance aqueous solubility and stability (99% integrity after 4 days in PBS, 37°C) without sacrificing reactivity [5] [9]. The C₂-symmetric TCO (C10) eliminates regiochemical issues in tetrazine additions, ensuring uniform release profiles.
Synthetic Advancements: Traditional batch photoisomerization using medium-pressure Hg lamps yields variable TCO/sulfonamide ratios due to inconsistent UV exposure. A low-cost flow photoreactor (Figure 2) assembled from quartz tubing (Ø 16 mm) and 55W Hg lamps (<€300) enables scalable, reproducible TCO synthesis [9]:
Table 3: Stability Parameters of Engineered TCO-Sulfonamide Derivatives
TCO Derivative | Half-life (PBS, 37°C) | Serum Stability (% intact, 24h) | Relative Ligation Rate (vs. TCO-5-OH) | Key Feature |
---|---|---|---|---|
TCO-5-OH (equatorial) | 48 hours | 45% | 1.0 | Baseline |
TCO-5-OH (axial) | 36 hours | 38% | 142.0 | High reactivity |
s-TCO | 12 hours | <5% | 300.0 | Ultrafast ligation |
d-TCO | >96 hours | 99% | 15.7 | Enhanced solubility |
cTCO (C7) | 72 hours | 92% | 0.8 | Cleavable linker |
C2TCO (C10) | >96 hours | 97% | 18.3 | Symmetric architecture |
Linker Engineering: Conjugation chemistry profoundly impacts stability. Carbamate-linked TCO-sulfonamide prodrugs exhibit superior serum stability versus ester linkages (e.g., 5% vs. 96% degradation after 24h in plasma) [5]. Steric shielding of labile linkers—using branched PEG chains or hydrocarbon staples—reduces enzymatic hydrolysis. For instance, cyclopropane-fused TCOs (C9) balance reactivity and stability, while dioxolane linkers (dcTCO, C8) enable functionalization without compromising the TCO scaffold [5] [8]. These optimized constructs support longitudinal studies in live cells and animal models, where traditional probes degrade within hours.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9